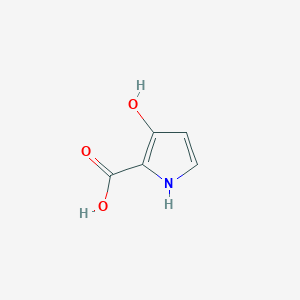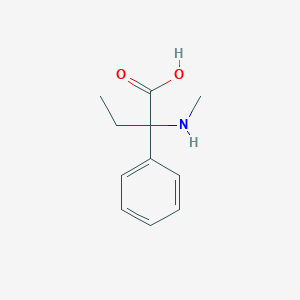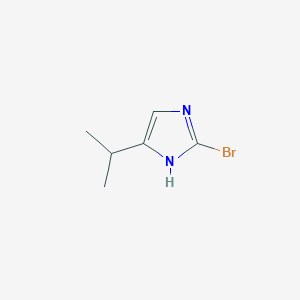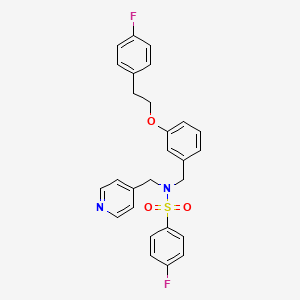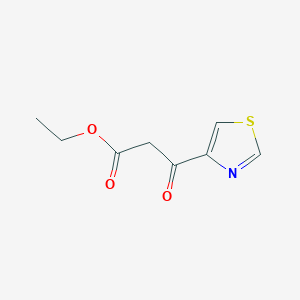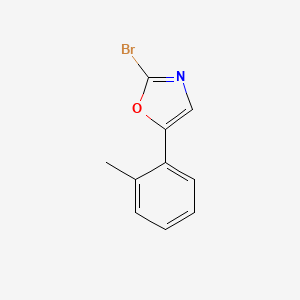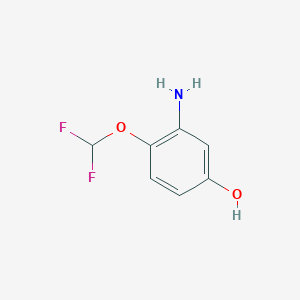
6-Bromo-2-chloro-3-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-(chloromethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of bromine and chlorine atoms in the compound makes it highly reactive and useful for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps :
Halogen Exchange: The bromine atoms in 2,6-dibromopyridine are replaced with chlorine atoms using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.
Chlorination: The resulting 2-bromo-6-hydroxymethylpyridine is then chlorinated using thionyl chloride (SOCl2) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of safer and more efficient reagents, as well as milder reaction conditions, is preferred to ensure scalability and safety .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-(chloromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the additional chlorine atom at the 3-position.
3-Bromo-2-chloro-6-methylpyridine: Contains a methyl group instead of a chloromethyl group at the 3-position.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
6-Bromo-2-chloro-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Eigenschaften
Molekularformel |
C6H4BrCl2N |
|---|---|
Molekulargewicht |
240.91 g/mol |
IUPAC-Name |
6-bromo-2-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2 |
InChI-Schlüssel |
XSISNVCBMWLNSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CCl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


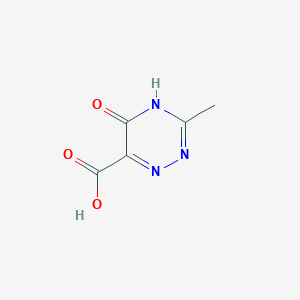
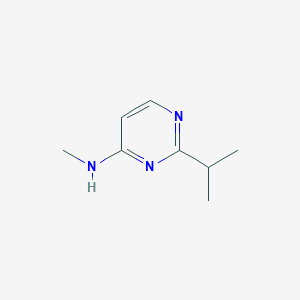
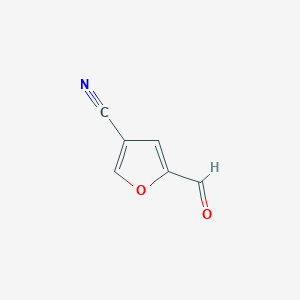
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
